![molecular formula C19H13Cl3O3 B11161227 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161227.png)
8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C19H13Cl3O3 . It is a member of the chromenone family, characterized by its unique structure that includes a chlorinated benzyl group and a dihydrocyclopenta[c]chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which then reacts with 8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized chromenone derivative, while reduction could produce a simpler hydrocarbon structure .
Scientific Research Applications
8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-chloro-7-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-chloro-7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
What sets 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms in the benzyl group may enhance its stability and interaction with biological targets .
Biological Activity
8-Chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the cyclopenta[c]chromene class. Its unique structural features, including a cyclopentane ring fused to a chromene moiety, make it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its interactions with various biological targets and its implications in medicinal applications.
Chemical Structure and Properties
The compound has the molecular formula C18H14Cl2O3 and a molecular weight of approximately 363.22 g/mol. The structure is characterized by:
- Chloro substituent at the 8-position.
- Dichlorobenzyl ether at the 7-position.
This structural arrangement is believed to contribute to its biological activity, particularly in cancer and inflammation pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : Several studies have shown that this compound has cytotoxic effects on various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving apoptosis-related proteins and cell cycle regulation.
- Antimicrobial Properties : The compound has demonstrated activity against gram-positive bacteria and mycobacteria. Its antibacterial efficacy is enhanced by the presence of halogen atoms, which are known to improve antimicrobial activity .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes comparisons with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Chloro-7-(benzyl)oxy-cyclopenta[c]chromen | Benzyl ether instead of dichlorobenzyl | Moderate anticancer activity |
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen | Hydroxyl group at position 7 | Antioxidant properties |
5-Methyl-8-chloro-cyclopenta[c]chromen | Methyl substitution at position 5 | Potential neuroprotective effects |
These comparisons highlight how modifications in structure can influence biological activity and pharmacological profiles.
Case Studies
- Anticancer Study : A study investigating the cytotoxic effects of various cyclopenta[c]chromenes found that this compound exhibited submicromolar activity against several cancer cell lines, outperforming some clinically used chemotherapeutics.
- Antimicrobial Activity Evaluation : In another study focusing on antimicrobial properties, this compound showed significant inhibition against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. Basic: What are the recommended methods for synthesizing 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves constructing the cyclopenta[c]chromenone core followed by introducing substituents. Key steps include:
- Core Formation : Cyclocondensation of substituted phenols with cyclopentanone derivatives under acidic conditions.
- Substituent Introduction : Nucleophilic aromatic substitution or etherification to attach the 2,4-dichlorobenzyloxy group at position 6.
Optimization Strategies : - Temperature : Maintain 60–80°C during etherification to balance reactivity and side-product formation .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reaction rates .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from halogenated byproducts .
Q. Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~405.1 Da) and isotopic patterns from chlorine atoms .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. Basic: What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer Potential :
- MTT Assay : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition :
- Fluorescence-Based Assays : Target kinases or cytochrome P450 enzymes due to structural similarity to known inhibitors .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
Methodological Answer:
- Substituent Variation :
- Assay Design :
- Dose-Response Curves : Quantify EC50/IC50 shifts in cytotoxicity or enzyme inhibition assays .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with target proteins .
Q. Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Experimental Controls :
- Plasma Stability : Incubate the compound with murine plasma to assess degradation rates .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites .
- Mechanistic Studies :
Q. Advanced: What strategies enhance metabolic stability without compromising activity?
Methodological Answer:
- Structural Modifications :
- In Vitro Models :
- Liver Microsomes : Assess metabolic half-life using human or rat microsomal preparations .
- Caco-2 Permeability : Optimize logP values (target 2–4) to balance solubility and membrane penetration .
Q. Advanced: How can synthetic scalability be achieved for multi-gram production?
Methodological Answer:
- Process Optimization :
- Cost-Efficiency :
Q. Advanced: What advanced techniques identify its biological targets in complex cellular environments?
Methodological Answer:
- Chemoproteomics :
- Biophysical Validation :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified recombinant targets .
Q. Advanced: How can enantioselective synthesis be achieved for chiral derivatives?
Methodological Answer:
- Chiral Catalysts :
- Analysis :
Properties
Molecular Formula |
C19H13Cl3O3 |
---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
8-chloro-7-[(2,4-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H13Cl3O3/c20-11-5-4-10(15(21)6-11)9-24-18-8-17-14(7-16(18)22)12-2-1-3-13(12)19(23)25-17/h4-8H,1-3,9H2 |
InChI Key |
WDVWQJLBYDQVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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